2,2,2-Trifluoro-N-methylacetimidamide hydrochloride
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Overview
Description
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a chemical compound with the molecular formula C3H6ClF3N2. It is known for its unique properties due to the presence of trifluoromethyl and imidamide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3C(=NH)Cl+CH3NH2→CF3C(=NH)N(CH3)⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are trifluoroacetic acid and methylamine.
Scientific Research Applications
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride involves its interaction with molecular targets through its trifluoromethyl and imidamide groups. These interactions can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N,N-dimethylacetamide
- N-Methyl-2,2,2-trifluoroacetamide
Uniqueness
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is unique due to its specific combination of trifluoromethyl and imidamide groups, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly useful in specialized research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFDRDACUFAJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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